molecular formula C17H16N4O4S3 B3221635 N-(4-(2-((3-(methylsulfonamido)phenyl)amino)-2-oxoethyl)thiazol-2-yl)thiophene-3-carboxamide CAS No. 1207045-76-8

N-(4-(2-((3-(methylsulfonamido)phenyl)amino)-2-oxoethyl)thiazol-2-yl)thiophene-3-carboxamide

Cat. No.: B3221635
CAS No.: 1207045-76-8
M. Wt: 436.5
InChI Key: YVXWOXGUKKUKAQ-UHFFFAOYSA-N
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Description

N-(4-(2-((3-(methylsulfonamido)phenyl)amino)-2-oxoethyl)thiazol-2-yl)thiophene-3-carboxamide is a complex organic compound known for its multifaceted applications in scientific research and industry. This compound features a unique chemical structure, making it a subject of interest in various fields of study including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Starting Materials and Initial Reactions: : The synthesis begins with commercially available starting materials including thiophene-3-carboxylic acid and N-(4-bromo-2-oxoethyl)thiazole-2-yl amine. The reactions often involve specific catalysts and reagents to facilitate the formation of the desired intermediate products.

  • Reaction Steps

    • Formation of the thiazole-2-yl amine derivative: This step generally requires controlled temperature conditions and the use of solvents like dimethylformamide (DMF).

    • Coupling of the intermediate with thiophene-3-carboxylic acid under basic conditions often involving reagents like carbodiimide or activating agents such as N-hydroxysuccinimide (NHS).

    • Final steps include purification processes such as crystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of N-(4-(2-((3-(methylsulfonamido)phenyl)amino)-2-oxoethyl)thiazol-2-yl)thiophene-3-carboxamide involves larger reactors and automated control systems to maintain reaction conditions and ensure consistent product quality. High-performance liquid chromatography (HPLC) and mass spectrometry (MS) are employed for the purification and verification of the final compound.

Chemical Reactions Analysis

Types of Reactions It Undergoes

  • Oxidation: : The compound can undergo oxidation reactions, particularly involving the thiophene ring, which can form sulfoxides and sulfones under appropriate oxidative conditions.

  • Reduction: : Reduction reactions might target the carbonyl group within the oxoethyl moiety, leading to the formation of hydroxyl derivatives.

  • Substitution: : Electrophilic substitution reactions are feasible due to the presence of various functional groups. For instance, substitution on the phenyl ring can be achieved using halogenation agents under mild conditions.

Common Reagents and Conditions

  • Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

  • Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

  • Substitution reactions might employ halogen sources like bromine (Br₂) or iodine (I₂) under catalytic conditions.

Major Products Formed

  • Oxidation might lead to sulfoxide or sulfone derivatives.

  • Reduction products include hydroxyl derivatives of the original compound.

  • Substitution can result in halogenated analogs of the compound.

Scientific Research Applications

The compound N-(4-(2-((3-(methylsulfonamido)phenyl)amino)-2-oxoethyl)thiazol-2-yl)thiophene-3-carboxamide has diverse applications:

  • Chemistry: : Utilized as a precursor in the synthesis of other complex molecules and as a reagent in various organic reactions.

  • Biology: : Employed in studies focusing on enzyme inhibition and protein binding due to its complex structure and potential to interact with biological macromolecules.

  • Medicine: : Investigated for its potential therapeutic properties, such as anti-inflammatory and antimicrobial activities.

  • Industry: : Used in the production of specialty chemicals and as an intermediate in the manufacture of pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-((3-(methylsulfonamido)phenyl)amino)-2-oxoethyl)thiazol-4-yl)thiophene-3-carboxamide: : Shares similar functional groups but differs in the position of the thiazole substitution.

  • 4-(2-((3-(methylsulfonamido)phenyl)amino)-2-oxoethyl)thiazol-2-yl)thiophene-3-carboxamide: : Variations in the amino and carboxamide groups.

Uniqueness

N-(4-(2-((3-(methylsulfonamido)phenyl)amino)-2-oxoethyl)thiazol-2-yl)thiophene-3-carboxamide is unique due to its specific arrangement of functional groups, providing distinct reactivity patterns and biological activities not observed in its analogs.

Phew! That was quite the chemical deep dive. What's next on our intellectual adventure?

Properties

IUPAC Name

N-[4-[2-[3-(methanesulfonamido)anilino]-2-oxoethyl]-1,3-thiazol-2-yl]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O4S3/c1-28(24,25)21-13-4-2-3-12(7-13)18-15(22)8-14-10-27-17(19-14)20-16(23)11-5-6-26-9-11/h2-7,9-10,21H,8H2,1H3,(H,18,22)(H,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVXWOXGUKKUKAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC=CC(=C1)NC(=O)CC2=CSC(=N2)NC(=O)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(4-(2-((3-(methylsulfonamido)phenyl)amino)-2-oxoethyl)thiazol-2-yl)thiophene-3-carboxamide
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N-(4-(2-((3-(methylsulfonamido)phenyl)amino)-2-oxoethyl)thiazol-2-yl)thiophene-3-carboxamide
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N-(4-(2-((3-(methylsulfonamido)phenyl)amino)-2-oxoethyl)thiazol-2-yl)thiophene-3-carboxamide
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N-(4-(2-((3-(methylsulfonamido)phenyl)amino)-2-oxoethyl)thiazol-2-yl)thiophene-3-carboxamide
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N-(4-(2-((3-(methylsulfonamido)phenyl)amino)-2-oxoethyl)thiazol-2-yl)thiophene-3-carboxamide
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N-(4-(2-((3-(methylsulfonamido)phenyl)amino)-2-oxoethyl)thiazol-2-yl)thiophene-3-carboxamide

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